molecular formula C13H15N7O2 B2411935 1-isopropyl-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1203350-96-2

1-isopropyl-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2411935
CAS No.: 1203350-96-2
M. Wt: 301.31
InChI Key: CLLPVGDBYNLJIJ-UHFFFAOYSA-N
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Description

1-isopropyl-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core linked to two distinct pyrazole rings. This specific molecular architecture is of significant interest in medicinal chemistry and agrochemical research. Compounds incorporating the 1,3,4-oxadiazole scaffold are extensively studied for their diverse biological activities. Research on analogous structures has demonstrated potential in various therapeutic areas, including the development of anti-inflammatory and analgesic agents . Furthermore, the pyrazole moiety is a privileged structure in drug discovery and is also a common feature in many modern pesticides, indicating broad applicability in life sciences research . The presence of both a 1,3,4-oxadiazole and multiple pyrazole rings in a single molecule makes this compound a valuable intermediate for constructing more complex chemical entities. It is primarily intended for use in structure-activity relationship (SAR) studies, high-throughput screening campaigns, and as a building block in the synthesis of novel compounds for pharmacological or agricultural testing. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-propan-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O2/c1-8(2)20-10(4-6-14-20)11(21)15-13-17-16-12(22-13)9-5-7-19(3)18-9/h4-8H,1-3H3,(H,15,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLPVGDBYNLJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=NN(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Isopropyl-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H18N6OC_{14}H_{18}N_6O and a molecular weight of approximately 298.34 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

1. Antimicrobial Activity

Studies have shown that pyrazole derivatives possess significant antibacterial properties against various strains of bacteria. For instance, compounds similar to the one have demonstrated effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaActivity
1S. aureus MSSAEffective
2S. aureus MRSAEffective
3E. coliModerate

2. Anti-inflammatory Activity

The pyrazole scaffold has been linked to anti-inflammatory effects. One study reported that certain pyrazole derivatives inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, showcasing potential for treating inflammatory diseases .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

CompoundCytokine Inhibition (%)Reference
ATNF-α: 76%
BIL-6: 86%

3. Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy
In a study evaluating the efficacy of a series of pyrazole derivatives against cancer cell lines, it was found that specific modifications to the pyrazole structure enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Table 3: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Reference
CMCF-710
DA54912

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, including enzymes and receptors involved in inflammation and cell growth pathways. The presence of the oxadiazole ring is particularly noted for enhancing binding affinity to target proteins.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds containing pyrazole and oxadiazole derivatives exhibit promising antitumor activity. For instance, research has shown that these compounds can inhibit cell proliferation in various cancer cell lines by interfering with cell cycle progression and inducing apoptosis. The specific mechanism often involves the inhibition of tubulin polymerization, which is crucial for mitosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .

Anti-inflammatory Effects

Research has suggested that 1-isopropyl-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. One common method includes the reaction of isopropyl hydrazine with appropriate oxadiazole derivatives under controlled conditions to yield the desired carboxamide product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Study Objective Findings
Study 1 Evaluate antitumor activityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study 2 Assess antimicrobial efficacyShowed effectiveness against E. coli and S. aureus, with potential mechanisms identified.
Study 3 Investigate anti-inflammatory effectsIndicated reduction in inflammatory markers in animal models.

Q & A

Q. What are the standard synthetic protocols for preparing 1-isopropyl-N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Intermediate Preparation : The 1,3,4-oxadiazole and pyrazole moieties are synthesized separately. For example, 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol is prepared via cyclization of thiosemicarbazide derivatives under acidic conditions .

Coupling Reaction : The oxadiazole intermediate is coupled with 1-isopropyl-1H-pyrazole-5-carboxylic acid using activating agents like carbodiimides (e.g., EDC/HCl) in polar aprotic solvents (e.g., DMF) at room temperature .

Purification : Column chromatography or recrystallization is employed to isolate the final compound.

Step Reagents/Conditions Yield Reference
Oxadiazole synthesisThiosemicarbazide, POCl₃, 90°C60-75%
CouplingEDC, DMF, RT50-65%

Q. How is the structural identity of this compound confirmed in academic research?

Methodological Answer: Structural characterization involves:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., pyrazole C-H peaks at δ 6.5–7.5 ppm) .
    • IR Spectroscopy : Detection of amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N bands (~1600 cm⁻¹) .
  • Elemental Analysis : Matching experimental vs. theoretical C/H/N/O percentages (±0.3% tolerance) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary biological screening methods are used to assess its activity?

Methodological Answer: Initial screening often combines computational and in vitro approaches:

  • Computational Prediction :
    • PASS Online : Predicts potential biological targets (e.g., kinase inhibition probability >70%) .
    • Molecular Docking : Evaluates binding affinity to receptors (e.g., EGFR TK, Glide score ≤ -8.0 kcal/mol) .
  • In Vitro Assays :
    • Enzyme Inhibition : IC₅₀ determination against kinases or oxidases via spectrophotometry .
    • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological Answer: Key strategies include:

  • Catalyst Screening : Replacing K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) improves coupling efficiency by 15–20% .
  • Solvent Optimization : Using DMSO instead of DMF reduces side reactions (e.g., oxadiazole ring degradation) .
  • Temperature Control : Gradual heating (40–60°C) during cyclization minimizes byproduct formation .
Parameter Optimized Condition Yield Improvement Reference
CatalystDBU (10 mol%)+20%
SolventDMSO+12% purity

Q. How are contradictions in reported biological activities resolved?

Methodological Answer: Discrepancies (e.g., variable IC₅₀ values) are addressed via:

  • Assay Standardization :
    • Uniform cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hrs) .
  • Metabolic Stability Testing : Liver microsome assays to rule out rapid degradation .
  • Structural Confirmation : Re-characterizing batches to exclude impurities (>98% HPLC purity) .

Q. What advanced strategies are employed for structure-activity relationship (SAR) studies?

Methodological Answer: SAR exploration involves:

  • Analog Synthesis : Modifying the isopropyl group to cyclopropyl or tert-butyl to assess steric effects .
  • Pharmacophore Modeling : Identifying critical hydrogen-bonding sites (e.g., oxadiazole N-atoms) via 3D-QSAR .
  • ADMET Prediction : Using SwissADME to optimize logP (2.5–3.5) and reduce hepatotoxicity risks .
Modification Biological Impact Reference
Isopropyl → Cyclopropyl2× higher kinase inhibition
Oxadiazole → ThiadiazoleReduced solubility

Q. How is computational modeling integrated into mechanistic studies?

Methodological Answer:

  • MD Simulations : 100-ns trajectories to assess protein-ligand complex stability (RMSD ≤ 2.0 Å) .
  • Binding Free Energy Calculations : MM-PBSA analysis to rank analog binding affinities (ΔG ≤ -40 kcal/mol) .
  • Electrostatic Potential Mapping : Highlights nucleophilic attack sites on the oxadiazole ring .

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